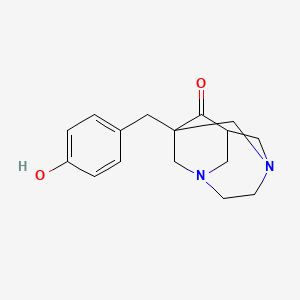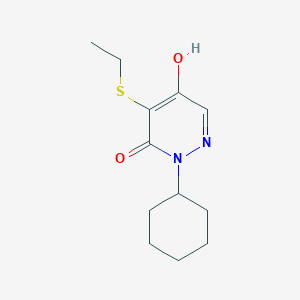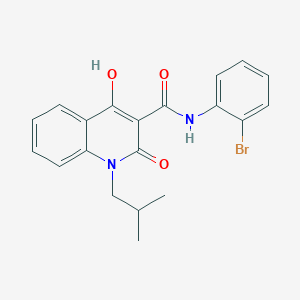![molecular formula C14H12N2O2S2 B5914494 7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B5914494.png)
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the condensation of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazolo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions to modify the thiazole or pyridine rings.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole or pyridine derivatives
Substitution: Ethers, esters
Scientific Research Applications
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]th
Properties
IUPAC Name |
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-8-4-2-3-5-9(8)7-19-14-16-13-12(20-14)10(17)6-11(18)15-13/h2-6H,7H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFGGDHRZTZDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-ethyl-6-hydroxy-12-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one](/img/structure/B5914418.png)
![2-[(4-Hydroxy-8-methyl-2-oxochromen-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B5914419.png)




![4-hydroxy-3-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)(3-pyridyl)methyl]-2(1H)-quinolinone](/img/structure/B5914443.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914454.png)
![7-hydroxy-2-[(3-methoxybenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914461.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914464.png)
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5914472.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914499.png)
![6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione](/img/structure/B5914504.png)
![N-(2,4-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914505.png)
